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Introduction

Ampelopsin, also known as dihydromyricetin (DHM), is a natural flavonoid compound extracted

from plants such as Ampelopsis grossedentata.[1] It has garnered significant attention in the

field of drug discovery due to its diverse pharmacological activities, including anti-cancer, anti-

inflammatory, and neuroprotective effects.[1][2] Ampelopsin's therapeutic potential stems from

its ability to modulate multiple cellular signaling pathways, making it a promising candidate for

the development of novel treatments for a range of diseases.[3] These application notes

provide an overview of Ampelopsin's mechanisms of action and detailed protocols for its

investigation in a research setting.

Mechanism of Action

Ampelopsin exerts its biological effects through various mechanisms:

Anti-Cancer Activity: Ampelopsin has been shown to inhibit the growth and proliferation of

various cancer cells, including breast, glioma, and liver cancer.[4][5] Its anti-tumor effects are

mediated through the induction of apoptosis (programmed cell death) via both intrinsic

(mitochondrial) and extrinsic (death receptor) pathways.[4] Key mechanisms include the

generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER)

stress, and modulation of the Bax/Bcl-2 protein ratio.[5][6] Furthermore, Ampelopsin can
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suppress cancer cell migration and invasion by inhibiting signaling pathways such as

PI3K/Akt and NF-κB.[4]

Anti-Inflammatory Properties: Ampelopsin demonstrates potent anti-inflammatory activity by

suppressing the production of pro-inflammatory mediators. In models of inflammation, such

as lipopolysaccharide (LPS)-stimulated macrophages and microglia, Ampelopsin inhibits the

release of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like

tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7][8][9] This

is achieved through the inhibition of key inflammatory signaling pathways, including nuclear

factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription

(JAK/STAT).[7][10]

Neuroprotective Effects: The neuroprotective potential of Ampelopsin is largely attributed to

its strong antioxidant properties. It can protect neuronal cells from oxidative stress-induced

apoptosis by scavenging ROS and up-regulating endogenous antioxidant enzymes like

heme oxygenase-1 (HO-1).[11] Ampelopsin's neuroprotective effects are also mediated by

the activation of pro-survival signaling pathways such as ERK and Akt.[11]

Quantitative Data
The following tables summarize the effective concentrations and dosages of Ampelopsin

reported in various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Ampelopsin
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Cell Line Assay
Concentration
Range

Effect Reference

MCF-7 (Breast

Cancer)
CCK-8 20-80 µM

Dose-dependent

inhibition of cell

viability

[6]

MDA-MB-231

(Breast Cancer)
CCK-8 20-80 µM

Dose-dependent

inhibition of cell

viability

[6]

U251 & A172

(Glioma)
Apoptosis Assay 25-100 µM

Induction of

apoptosis
[4]

HepG2

(Hepatoma)
Apoptosis Assay Not Specified

Induction of

apoptosis
[4]

BV2 & Primary

Microglia

NO & PGE2

Production
Not Specified

Decreased

production of NO

and PGE2

[7]

RAW 264.7

Macrophages

NO & Cytokine

Release
Not Specified

Inhibition of NO,

IL-1β, IL-6, and

TNF-α release

[8]

PC12 Cells
H₂O₂-induced

Apoptosis
Not Specified

Reduced

apoptosis and

ROS formation

[11]

Table 2: In Vivo Efficacy of Ampelopsin

Animal Model Disease Model Dosage Effect Reference

Human Glioma

Xenograft
Cancer

50 and 100

mg/kg

Anti-glioma

effects
[4]

LPS-treated Mice Inflammation Not Specified

Suppressed pro-

inflammatory

cytokines

[9]
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Experimental Protocols
Protocol 1: In Vitro Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of Ampelopsin on the viability and proliferation of

cancer cells.

Materials:

Ampelopsin (purity ≥98%)

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

Complete culture medium (e.g., DMEM with 10% FBS)

Phosphate-Buffered Saline (PBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)[12]

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in

100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂

atmosphere.[14]

Ampelopsin Treatment: Prepare a stock solution of Ampelopsin in DMSO and dilute it to the

desired final concentrations (e.g., 20, 40, 60, 80 µM) in a complete culture medium.[6]

Remove the old medium from the wells and add 100 µL of the medium containing different

concentrations of Ampelopsin. Include a vehicle control (medium with DMSO) and a blank

control (medium only).
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Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an

additional 4 hours at 37°C.[14]

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization

solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[14]

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader. The reference wavelength should be greater than 650 nm.[12][14]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis of Protein Expression

This protocol is for analyzing the effect of Ampelopsin on the expression of key proteins in

signaling pathways (e.g., Bax, Bcl-2, p-Akt, p-NF-κB).

Materials:

Cells or tissue lysates treated with Ampelopsin

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

SDS-PAGE gels and running buffer

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[15]

Primary antibodies (specific to the target proteins)

HRP-conjugated secondary antibody

TBST (Tris-Buffered Saline with Tween-20)

Enhanced chemiluminescence (ECL) detection reagent
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Imaging system

Procedure:

Protein Extraction: Lyse the cells or tissues in lysis buffer on ice. Centrifuge to pellet the cell

debris and collect the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using a protein

assay (e.g., BCA assay).

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[15]

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane using a wet or semi-dry transfer system.[16]

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.[17]

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in

blocking buffer overnight at 4°C with gentle agitation.[15]

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody diluted in blocking buffer for 1 hour at room temperature.[16]

Washing: Repeat the washing step.

Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands

using an imaging system.[17]

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or

GAPDH).

Protocol 3: In Vivo Murine Model of LPS-Induced Inflammation

This protocol is for evaluating the anti-inflammatory effects of Ampelopsin in vivo.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.cellsignal.com/learn-and-support/protocols/protocol-western
https://www.rndsystems.com/resources/protocols/western-blot-qc-protocol
https://www.protocols.io/view/detailed-western-blotting-immunoblotting-protocol-b5i4q4gw.pdf
https://www.cellsignal.com/learn-and-support/protocols/protocol-western
https://www.rndsystems.com/resources/protocols/western-blot-qc-protocol
https://www.protocols.io/view/detailed-western-blotting-immunoblotting-protocol-b5i4q4gw.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Mice (e.g., C57BL/6 or BALB/c)

Ampelopsin

Lipopolysaccharide (LPS) from E. coli

Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

ELISA kits for TNF-α, IL-1β, and IL-6

Anesthesia

Procedure:

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week

before the experiment.

Grouping and Treatment: Randomly divide the mice into groups: Vehicle control, LPS only,

and LPS + Ampelopsin (at different doses). Administer Ampelopsin or vehicle orally or

intraperitoneally for a specified period (e.g., daily for 7 days).

LPS Challenge: On the final day of treatment, induce acute inflammation by intraperitoneally

injecting LPS (e.g., 1-5 mg/kg).[18] The vehicle control group receives a saline injection.

Sample Collection: At a specific time point after the LPS challenge (e.g., 2-6 hours), collect

blood samples via cardiac puncture under anesthesia. Euthanize the animals and collect

relevant tissues (e.g., liver, lung, spleen).

Cytokine Measurement: Centrifuge the blood to obtain serum. Measure the levels of TNF-α,

IL-1β, and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.

Tissue Analysis: Homogenize the collected tissues for further analysis, such as Western

blotting or histology.

Data Analysis: Compare the cytokine levels and other inflammatory markers between the

different treatment groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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